molecular formula C15H24N2O B7585280 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one

3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one

Cat. No. B7585280
M. Wt: 248.36 g/mol
InChI Key: IOIARESROGWGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one, also known as HPI-140, is a novel compound that has gained attention in the scientific research community for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can increase cell viability and reduce oxidative stress and inflammation. In vivo studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can improve cognitive function, reduce anxiety and depression-like behaviors, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, the cost of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one may limit its use in some lab experiments.

Future Directions

There are several future directions for research on 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat other mood disorders such as bipolar disorder. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to enhance the efficacy of current cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one and its potential side effects.

Synthesis Methods

3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of cyclohexanone with 2-bromoethylamine hydrobromide, followed by reduction and cyclization. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to improve the yield and purity of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one.

Scientific Research Applications

3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential therapeutic effects in various fields, including neurology, psychiatry, and oncology. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential to treat anxiety and depression. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

3-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-11(2)17-8-7-14(15(17)18)16-9-12-5-3-4-6-13(12)10-16/h3-4,11-14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIARESROGWGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CC3CC=CCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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